molecular formula C11H8ClNO2 B5911907 5-(4-chlorophenyl)-2-furaldehyde oxime

5-(4-chlorophenyl)-2-furaldehyde oxime

Cat. No. B5911907
M. Wt: 221.64 g/mol
InChI Key: NJFUMSDVJZXMKK-QPEQYQDCSA-N
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Description

5-(4-chlorophenyl)-2-furaldehyde oxime, also known as CPFO, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a synthetic organic compound that belongs to the family of oximes, which are known for their ability to react with carbonyl compounds. CPFO has been found to have significant biological activity, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-furaldehyde oxime is not yet fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of proteins such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been found to cause DNA damage and cell cycle arrest in cancer cells, leading to their death. In addition, this compound has been found to have antioxidant activity, which may contribute to its ability to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-2-furaldehyde oxime is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use as an antimicrobial agent. It also has significant anticancer activity, which makes it a promising candidate for use in cancer research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-2-furaldehyde oxime, including the development of more efficient synthesis methods, the evaluation of its potential as an antimicrobial and anticancer agent, and the investigation of its mechanism of action. In addition, further studies are needed to evaluate its potential toxicity and to develop strategies for minimizing any adverse effects. Overall, this compound is a promising compound that has significant potential for use in scientific research.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-2-furaldehyde oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

5-(4-chlorophenyl)-2-furaldehyde oxime has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been found to have significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for use as an antimicrobial agent. This compound has also been found to exhibit anticancer activity, with studies showing that it can inhibit the growth of various cancer cell lines.

properties

IUPAC Name

(NZ)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFUMSDVJZXMKK-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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